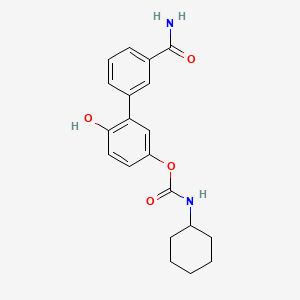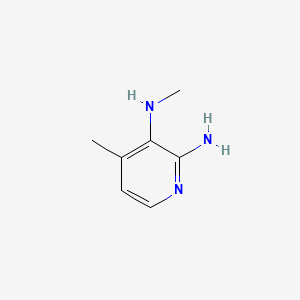
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esters are derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid is replaced by a hydrocarbon group. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters can be made from carboxylic acids and alcohols . The two combine together, losing a molecule of water in the process .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom and an alkyl group, and a second oxygen atom bonded to another carbon atom .Chemical Reactions Analysis
Esters are known for their involvement in esterification reactions, where they are formed by the reaction of a carboxylic acid and an alcohol . They can also participate in transesterification reactions, where the alkyl group of the ester is exchanged with the alkyl group of an alcohol .Physical And Chemical Properties Analysis
Esters are known for their distinctive odors and are responsible for the aromas of many fruits . They are less polar than carboxylic acids, so they don’t form hydrogen bonds with each other, making them less viscous .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1356933-92-0 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 |
IUPAC Name |
5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
InChI Key |
MDTOGVXMUROYKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)
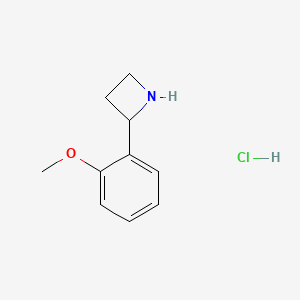


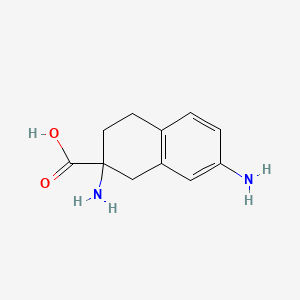

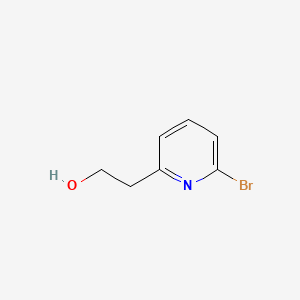
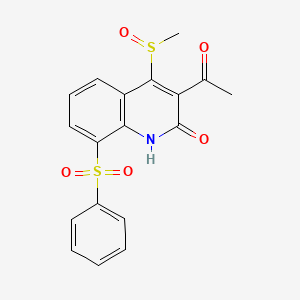

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

